Xrp44X

Description

Structure

3D Structure

Properties

IUPAC Name |

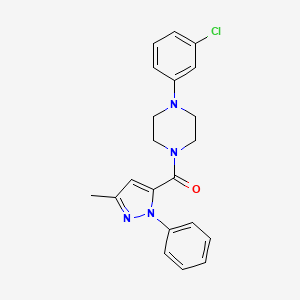

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHPNBGYPKBDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438402 | |

| Record name | XRP44X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729605-21-4 | |

| Record name | XRP44X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XRP44X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Xrp44X: A Multi-Faceted Approach to Disrupting Cancer Cell Proliferation and Survival

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the investigational anti-cancer agent Xrp44X reveals a multi-pronged mechanism of action that targets both intrinsic cancer cell processes and the host immune system. This technical guide consolidates current preclinical findings, detailing the molecular interactions and cellular consequences of this compound activity, providing a foundational resource for researchers and drug development professionals.

Executive Summary

This compound has emerged as a promising therapeutic candidate, demonstrating potent antitumor effects in a variety of preclinical cancer models. Its primary mechanisms of action include the disruption of microtubule dynamics, inhibition of the Ras/Erk/Elk3 signaling pathway, and enhancement of natural killer (NK) cell-mediated cytotoxicity. These multifaceted effects lead to cell cycle arrest, apoptosis, and reduced tumor growth and metastasis. This document provides an in-depth overview of the scientific data supporting these mechanisms, including experimental methodologies and quantitative outcomes.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a combination of direct and indirect actions on cancer cells and the tumor microenvironment.

Inhibition of Tubulin Polymerization

This compound acts as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on tubulin.[1][2][3] This interaction disrupts the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The depolymerization of microtubules leads to a cascade of downstream effects, including:

-

Cell Cycle Arrest: Disruption of the mitotic spindle assembly triggers a G2/M phase cell cycle arrest.[1][2][4]

-

Apoptosis Induction: Prolonged mitotic arrest and cellular stress ultimately lead to programmed cell death (apoptosis).[5]

-

Alteration of Cell Morphology: Changes in the actin skeleton and stimulation of cell membrane blebbing have been observed.[1][2][6]

Modulation of the Ras/Erk/Elk3 Signaling Pathway

This compound has been shown to inhibit the Ras/Erk signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3][6][7] Specifically, this compound inhibits the phosphorylation and activation of the transcription factor Elk3 (Ets-like transcription factor 3), which is a downstream effector of the Ras/Erk pathway.[6][7] Elk3 is implicated in angiogenesis, tumor progression, and epithelial-mesenchymal transition.[6][7] By inhibiting Elk3 activity, this compound can suppress the expression of genes involved in these malignant processes.[7]

Enhancement of Immune Response

Beyond its direct effects on cancer cells, this compound has been demonstrated to stimulate the cytotoxic activity of Natural Killer (NK) cells against breast cancer cells.[1][2][4] This immunomodulatory effect is mediated by the activation of the c-JUN N-terminal kinase (JNK) signaling pathway and the stimulation of interferon-gamma (IFN-γ) production by NK cells.[1][2][4] This suggests a dual role for this compound in not only directly targeting tumor cells but also in harnessing the host's immune system to combat the malignancy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

| Parameter | Cell Line(s) | Value | Reference |

| Cytotoxic Activity | Various cancer cell lines | Low nanomolar concentrations | [1][2][3] |

| Inhibition of Tumor Growth (in vivo) | Lewis Lung Carcinoma (LLC1), C6 glioma | Significant inhibition at 1 mg/kg daily | [8] |

| Reduction in Lung Metastases (in vivo) | LLC1 xenograft model | Significant reduction at 1 mg/kg daily | [8] |

Table 1: In Vitro and In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

References

- 1. Frontiers | Research progress on antitumor activity of this compound and analogues as microtubule targeting agents [frontiersin.org]

- 2. Research progress on antitumor activity of this compound and analogues as microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 729605-21-4 | EEB60521 | Biosynth [biosynth.com]

- 6. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling XRP44X: A Technical Guide to its Molecular Interactions and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth analysis of XRP44X, a novel pyrazole-based small molecule inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's molecular structure, mechanism of action, and preclinical efficacy. This document synthesizes available data on its inhibitory activities, impact on key signaling pathways, and methodologies for its study.

Molecular Structure and Chemical Properties

This compound is an aryl pyrazole derivative characterized by a four-ring structure.[1] Its core scaffold is a pyrazole ring, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is recognized for its utility in the development of anticancer agents.[2] The molecule was identified from a small-molecule library screen due to its inhibitory effect on Ras-activated Elk3 transcription-factor activity.[2]

Chemical Identity:

-

Molecule Name: this compound

-

Core Scaffold: Pyrazole[2]

-

Description: A multi-functional aryl pyrazole derivative with a four-ring system.[1]

(Note: A detailed 2D chemical structure diagram is available in specialized chemical databases and literature, such as the review by Wang et al. in Frontiers in Chemistry, 2023.)

Mechanism of Action and Biological Activity

This compound exhibits a multi-faceted mechanism of action, primarily functioning as a potent inhibitor of critical oncogenic signaling pathways and as a microtubule-targeting agent.

2.1 Inhibition of the Ras/Erk/Elk3 Signaling Pathway: this compound is a potent inhibitor of the Ras/Erk signaling pathway.[3] It was found to inhibit the phosphorylation of the transcription factor Elk3 (a member of the Ets family) induced by fibroblast growth factor 2 (FGF-2).[1][2] The inhibition occurs at a point in the pathway upstream from Ras, affecting the activation of Raf-1, MEK1/2, and subsequently Erk1/2.[3] This disruption of the signaling cascade leads to reduced transcriptional activity of Elk3, which is involved in tumor progression, angiogenesis, and cell migration.[2]

2.2 Microtubule Depolymerization: In addition to its effects on signaling, this compound binds to the colchicine-binding site of tubulin.[1][2] This interaction leads to the depolymerization of microtubules, which disrupts the cellular cytoskeleton. As microtubule dynamics are essential for cell division, intracellular trafficking, and cell migration, this activity contributes significantly to the molecule's anti-cancer effects, including the induction of G2/M cell cycle arrest.[1]

2.3 Activation of the JNK Signaling Pathway: Studies have shown that this compound can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This activation is linked to its effects as a microtubule depolymerization agent and contributes to its ability to enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells.[4][5]

Quantitative Data Summary

The biological activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity

| Target/Process | Metric | Value | Cell Lines |

| Ras-induced Transcription Activation | IC₅₀ | ~10 nM | Not Specified |

| Luciferase Activity (Elk3 reporter) | IC₅₀ | ~10 nM | Not Specified |

| Cell Growth Inhibition | Conc. | 10 nM | HUVEC, NIH3T3, HCT-116 |

| Mek-1/2 & Raf-1 Phosphorylation | Conc. | 100 nM | HUVEC |

Data sourced from MedchemExpress and Wasylyk et al., 2008.[3]

Table 2: In Vivo Efficacy in Subcutaneous Xenograft Mouse Models

| Tumor Model | Treatment | Outcome Metric | Result |

| C6 Glioma | 1 mg/kg this compound (daily, i.p.) | Tumor Weight | Significant Reduction (p<0.05) vs. Vehicle |

| LL/2 Lewis Lung Carcinoma | 1 mg/kg this compound (daily, i.p.) | Tumor Weight | Significant Reduction (p<0.05) vs. Vehicle |

| C6 & LL/2 | 1 mg/kg this compound (daily, i.p.) | Lung Metastases | Significant Decrease vs. Vehicle |

Data derived from Semenchenko et al., 2016.[2][6]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: this compound inhibits the Ras/Erk pathway upstream of Ras activation.

Caption: this compound activates the JNK pathway, enhancing NK cell activity.

Caption: Workflow for Western Blot analysis of Erk phosphorylation.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to the characterization of this compound.

Protocol: Western Blot for Erk Phosphorylation

This protocol is adapted from standard procedures used to measure agonist-induced Erk1/2 activation.[4][7]

-

Cell Culture and Treatment: Plate cells (e.g., HUVEC) and grow to 80-90% confluency. Serum-starve cells for 4-16 hours. Pre-treat with desired concentrations of this compound (e.g., 100 nM) or vehicle (DMSO) for 90 minutes. Stimulate with an agonist like FGF-2 (e.g., 20 ng/mL) for 5-15 minutes.

-

Lysis: Immediately wash cells twice with ice-cold PBS. Add 1X ice-cold cell lysis buffer, scrape cells, and transfer to a microcentrifuge tube. Incubate on ice for 15 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration of the lysate using a Bradford assay.

-

SDS-PAGE: Load 10-20 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel at 100-120V until sufficient separation of 42/44 kDa markers is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk, e.g., anti-p-Erk Thr202/Tyr204), diluted 1:1,000-1:10,000 in 5% BSA/TBST, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted 1:5,000-1:10,000 in 5% BSA/TBST, for 1-2 hours at room temperature.

-

Detection: Wash the membrane three times for 5-10 minutes each with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a CCD imaging system or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total Erk1/2.

Protocol: NK Cell Cytotoxicity Assay (Luminescence-Based)

This protocol is based on the CytoTox-Glo™ Assay used to evaluate the effect of this compound on NK cell activity.[8][9]

-

Effector Cell Preparation: Culture NK-92MI cells and pre-treat with 0.8 µM this compound or vehicle for 48 hours.

-

Target Cell Preparation: Culture target cells (e.g., MDA-MB231 breast cancer cells). Harvest and count the cells, ensuring high viability.

-

Co-incubation: Plate target cells in a 96-well white-walled assay plate. Add the pre-treated NK-92MI effector cells at a desired Effector:Target (E:T) ratio (e.g., 10:1). Include control wells for spontaneous cell death (target cells only) and total lysis (target cells with lysis reagent).

-

Assay Incubation: Gently mix the plate and incubate for 4 hours at 37°C in a CO₂ incubator.

-

Measure Dead-Cell Luminescence: Equilibrate the plate to room temperature. Add 50 µL of CytoTox-Glo™ Reagent to each well. Mix gently and incubate for 15 minutes at room temperature. Measure the luminescence using a plate-reading luminometer. This signal corresponds to the number of dead target cells.

-

Measure Total-Cell Luminescence (Optional Lysis Step): Add 50 µL of Lysis Reagent to the wells designated for total cell count. Incubate for 15 minutes and measure luminescence again. This signal corresponds to the total number of cells.

-

Calculation: Calculate the percentage of specific cytotoxicity by subtracting the spontaneous death signal from the experimental signal and normalizing it to the total lysis signal.

Conclusion

This compound is a promising preclinical candidate that demonstrates potent anti-tumor activity through a dual mechanism: inhibition of the oncogenic Ras/Erk/Elk3 signaling pathway and disruption of microtubule dynamics. Furthermore, its ability to stimulate an anti-tumor immune response by enhancing NK cell cytotoxicity highlights its potential for combination therapies. The data presented herein provide a solid foundation for further research and development of this compound and related pyrazole compounds for cancer therapy.[2][7]

References

- 1. frontiersin.org [frontiersin.org]

- 2. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

- 8. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

Xrp44X as a Potent Inhibitor of the Ras-Net (Elk-3) Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xrp44X is a novel pyrazole compound identified as a potent inhibitor of the Ras-Net (Elk-3) signaling pathway.[1][2] Net, also known as Elk-3 (Ets-like transcription factor 3), is a member of the Ets family of transcription factors that is activated by the Ras-extracellular signal-regulated kinase (Erk) signaling pathway.[1][2] This pathway is crucial in various cellular processes, including cell proliferation, angiogenesis, and wound healing, and its dysregulation is frequently implicated in cancer.[1][2][3] this compound has demonstrated a dual mechanism of action, not only inhibiting the Ras-Net pathway upstream of Ras but also affecting microtubule dynamics by binding to the colchicine site of tubulin.[1][2][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Ras-Net (Elk-3) Pathway

The Ras-Net (Elk-3) pathway is a critical signaling cascade that translates extracellular signals into changes in gene expression. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors such as Fibroblast Growth Factor 2 (FGF-2).[1][2][4] This activation leads to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor Sos, which in turn activates the small GTPase Ras.[5] Activated Ras (Ras-GTP) initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally Erk (extracellular signal-regulated kinase).[3][5] Phosphorylated Erk translocates to the nucleus and phosphorylates transcription factors, including Elk-3.[2]

Elk-3, also known as Net, SAP-2, or Erp, is a member of the Ternary Complex Factor (TCF) subfamily of Ets transcription factors.[1][6][7] Under basal conditions, Elk-3 acts as a transcriptional repressor.[2][7] However, upon phosphorylation by Erk, it becomes a potent transcriptional activator, driving the expression of genes involved in cell proliferation, migration, and angiogenesis.[2][4][7] The overexpression and activation of Elk-3 have been linked to the progression and metastasis of various cancers, including breast cancer, gliomas, and prostate cancer.[4][8][9][10]

This compound: A Dual-Mechanism Inhibitor

This compound is a small molecule pyrazole compound that was identified in a cell-based screen for inhibitors of Ras-activated Net transcriptional activity.[1][4] It exhibits a unique dual mechanism of action:

-

Inhibition of the Ras-Net Pathway: this compound inhibits the FGF-2-induced phosphorylation of Net (Elk-3) by acting on the Ras-Erk signaling cascade at a point upstream of Ras.[1][2][4] This leads to a downstream reduction in the phosphorylation of Raf-1, Mek-1/2, and Erk-1/2.[11][12]

-

Microtubule Depolymerization: this compound binds to the colchicine-binding site of tubulin, leading to the depolymerization of microtubules.[1][2][4] This disruption of the cytoskeleton can induce G2-M cell cycle arrest and apoptosis in cancer cells.[13]

This dual activity, connecting two critical pathways in cell transformation, makes this compound a promising candidate for cancer therapy.[1]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various studies.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (Ras-induced transcription) | ~10 nM | Luciferase Reporter Assay | [11] |

| IC50 (HUVEC proliferation) | 2.2 ± 0.5 nM | Cell Proliferation Assay | [11] |

| IC50 (HCT 116 proliferation) | 2.3 ± 0.5 nM | Cell Proliferation Assay | [11] |

| IC50 (NIH3T3 proliferation) | 4 ± 0.5 nM | Cell Proliferation Assay | [11] |

| IC50 (NIH3T3-Ras proliferation) | 2.3 ± 0.5 nM | Cell Proliferation Assay | [11] |

| IC50 (Tubulin polymerization) | 0.2 µM | In vitro polymerization assay | |

| Kd (Colchicine binding site) | 0.3 µM | Cell-free binding assay |

Signaling Pathway and Experimental Workflow Diagrams

The Ras-Net (Elk-3) Signaling Pathway and Point of Inhibition by this compound

Caption: Ras-Net (Elk-3) signaling pathway and the dual inhibitory points of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the in vitro and in vivo efficacy of this compound.

Detailed Experimental Protocols

Western Blot for Pathway Phosphorylation

This protocol is for assessing the phosphorylation status of key proteins in the Ras-Net pathway following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HUVECs or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.

-

Starve cells in low serum media (e.g., 0.1% FBS) for 4-16 hours.

-

Pre-treat cells with this compound at desired concentrations (e.g., 100 nM) or vehicle (DMSO) for 90 minutes.[12]

-

Stimulate the cells with a growth factor (e.g., 20 ng/mL FGF-2) for a time course (e.g., 0, 5, 15, 30, 45 minutes).[12]

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Phospho-Erk1/2 (Thr202/Tyr204)

-

Total Erk1/2

-

Phospho-Mek1/2 (Ser217/221)

-

Phospho-Raf-1 (Ser338)

-

Phospho-Elk-3

-

GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until formazan crystals are formed.

-

-

Solubilization and Measurement:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring with calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 1 mg/kg) or vehicle control daily via intraperitoneal injection.[14]

-

-

Monitoring:

-

Measure tumor volume and mouse body weight every 2-3 days.

-

For metastasis models (e.g., intracardiac injection), monitor metastatic progression using bioluminescence imaging.[14]

-

-

Endpoint and Analysis:

Conclusion

This compound represents a promising therapeutic agent with a novel dual mechanism of action targeting both the Ras-Net (Elk-3) signaling pathway and microtubule stability.[1] Its potent anti-proliferative and anti-tumor activities have been demonstrated in both in vitro and in vivo models.[4][11][14] The data presented in this guide underscore the potential of this compound as a lead compound for the development of new cancer therapies. Further research is warranted to fully elucidate its in vivo mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.[4]

References

- 1. Inhibition of the Ras-Net (Elk-3) pathway by a novel pyrazole that affects microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 4. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. remedypublications.com [remedypublications.com]

- 7. RSK2-Mediated ELK3 Activation Enhances Cell Transformation and Breast Cancer Cell Growth by Regulation of c-fos Promoter Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELK3: A New Molecular Marker for the Diagnosis and Prognosis of Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ELK3 modulates the antitumor efficacy of natural killer cells against triple negative breast cancer by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Whitepaper: An Analysis of Xrp44X and its Associated Signaling Pathways in Oncology and an Overview of Molecular Targets in Refractory Asthma

Disclaimer: There is currently no scientific evidence in the public domain to suggest that Xrp44X is being investigated as a potential therapeutic for refractory asthma. The following technical guide is presented in two parts. The first part details the known mechanisms of action of this compound in the context of oncology research. The second part provides an in-depth overview of the distinct and unrelated molecular pathways that are recognized as key targets in the pathophysiology of refractory asthma.

Part 1: The Molecular Profile of this compound in Oncological Research

This compound is a pyrazole-based small molecule that has been identified as a dual-mechanism agent with potential applications in cancer therapy.[1][2] Its primary activities center on the inhibition of the Ras/Erk signaling pathway and the activation of the c-JUN N-terminal kinase (JNK) pathway.[1][3]

Inhibition of the Ras/Erk Signaling Pathway

This compound has been shown to inhibit the transcriptional activity of the ETS-domain transcription factor Elk3 (Ets-like gene 3), which is a downstream effector of the Ras/Erk pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound interferes with the phosphorylation of Elk3, which is induced by fibroblast growth factor 2 (FGF-2) through Ras-Erk signaling.[2][4]

Experimental Protocol: Western Blot Analysis of Elk3 Phosphorylation

A standard method to quantify the inhibitory effect of this compound on the Ras/Erk pathway involves Western blot analysis to measure the phosphorylation of key pathway components.

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines are cultured to approximately 90% confluency. The cells are then serum-starved for 4 hours in a low serum medium (e.g., 0.1% FCS).

-

Inhibitor Pre-treatment: Cells are pre-treated with this compound at a specified concentration (e.g., 100 nmol/L) or a vehicle control (DMSO) for 90 minutes.

-

Pathway Stimulation: The Ras/Erk pathway is stimulated by adding a growth factor such as FGF-2 (e.g., 20 ng/mL) for a time course ranging from 0 to 45 minutes.

-

Protein Extraction and Quantification: Whole-cell lysates are prepared using a suitable lysis buffer. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated forms of Erk-1/2 (P-Erk-1/2), Mek1/2 (P-Mek1/2), Raf-1 (P-Raf1), and p90Rsk (P-Rsk). Antibodies against total Erk-1/2 and a housekeeping protein like GAPDH are used as loading controls.

-

Detection and Analysis: After incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Table 1: Summary of this compound Effects on the Ras/Erk Pathway

| Target Protein | Effect of this compound | Cellular Outcome | Reference |

| Phospho-Elk3 | Inhibition | Reduced transcriptional activity | [1][2] |

| Phospho-Erk1/2 | Inhibition | Reduced downstream signaling | [5] |

| Phospho-Mek1/2 | Inhibition | Upstream pathway inhibition | [5] |

| Phospho-Raf-1 | Inhibition | Upstream pathway inhibition | [5] |

Signaling Pathway Diagram: this compound Inhibition of Ras/Erk Pathway

Caption: this compound inhibits the Ras/Erk signaling pathway upstream of Ras.

Activation of the JNK Pathway and Effects on Microtubules

In addition to its inhibitory effects on Ras/Erk signaling, this compound also functions as a microtubule-depolymerizing agent.[1] This action is associated with the activation of the c-JUN N-terminal kinase (JNK) signaling pathway.[1][3] The activation of JNK by this compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells against breast cancer cells, suggesting a role as an immune stimulant in an oncological context.[1][3]

Experimental Protocol: JNK Activation Assay in NK Cells

-

Cell Culture and Treatment: NK-92MI cells are cultured in the presence of varying concentrations of this compound (e.g., 0.4 µM and 0.8 µM) for a specified period (e.g., 48 hours).

-

Protein Extraction: Cells are harvested and lysed to extract total protein.

-

Western Blotting: Protein samples are analyzed by Western blotting as described previously.

-

Immunoblotting: Membranes are probed with primary antibodies specific for phosphorylated JNK (P-JNK) and total JNK.

-

Analysis: The ratio of P-JNK to total JNK is calculated to determine the level of JNK activation.

Table 2: Effects of this compound on NK Cell Function

| Parameter | Effect of this compound Treatment | Cellular Outcome | Reference |

| JNK Phosphorylation | Increased | Activation of JNK signaling pathway | [1][3] |

| IFN-γ Expression | Increased | Enhanced immune response | [1] |

| Cytotoxic Activity | Enhanced | Increased killing of cancer cells | [1] |

| Apoptosis/Cell Cycle | No notable impairment | Selective activation without toxicity | [1] |

Signaling Pathway Diagram: this compound Activation of JNK Pathway

Caption: this compound induces microtubule depolymerization, leading to JNK pathway activation.

Part 2: Key Molecular Pathways and Therapeutic Targets in Refractory Asthma

Refractory asthma is a complex, heterogeneous disease characterized by persistent symptoms and airflow obstruction despite high-dose standard therapies.[6][7] The underlying pathophysiology is often driven by distinct inflammatory pathways that are resistant to corticosteroids.[8] These are broadly classified into T2-high and non-T2 inflammation.[6][8]

T2-High Inflammatory Pathway

This is the most well-characterized pathway in severe asthma and is defined by the overproduction of type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[6][8] These cytokines are produced by Th2 cells and type 2 innate lymphoid cells (ILC2s) and lead to eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness.[6]

Table 3: Key Molecules and Therapeutic Targets in T2-High Asthma

| Mediator | Cellular Source | Key Functions | Therapeutic Target | Approved Biologics |

| IL-5 | Th2 cells, ILC2s | Eosinophil survival, activation, recruitment | IL-5 or IL-5Rα | Mepolizumab, Reslizumab, Benralizumab |

| IL-4 | Th2 cells, Mast cells | IgE production, Th2 differentiation | IL-4Rα | Dupilumab |

| IL-13 | Th2 cells, ILC2s | Airway hyperresponsiveness, mucus production | IL-4Rα | Dupilumab |

| IgE | B cells | Mast cell and basophil activation | Circulating IgE | Omalizumab |

| TSLP | Epithelial cells | Upstream activator of T2 inflammation | TSLP | Tezepelumab |

Signaling Pathway Diagram: T2-High Inflammation in Asthma

Caption: Key cellular and cytokine interactions in T2-high refractory asthma.

Non-T2 Inflammatory Pathways

A subset of patients with refractory asthma exhibits a non-T2 inflammatory profile, which is often characterized by neutrophilic or paucigranulocytic inflammation.[6][8] This form of asthma is typically less responsive to corticosteroids. Key pathways involved include those mediated by IL-17 and TNF-α.

-

Th17 Pathway: Driven by Th17 cells, this pathway is characterized by the production of IL-17, which promotes neutrophil recruitment and activation in the airways.

-

TNF-α Pathway: Tumor necrosis factor-alpha is a pro-inflammatory cytokine that can amplify the inflammatory response and contribute to airway remodeling.

Table 4: Key Molecules and Potential Therapeutic Targets in Non-T2 Asthma

| Mediator | Cellular Source | Key Functions | Potential Therapeutic Target | Status |

| IL-17A | Th17 cells | Neutrophil recruitment and activation | IL-17RA | Under investigation |

| IL-6 | Macrophages, Epithelial cells | Pro-inflammatory signaling, Th17 differentiation | IL-6R | Under investigation |

| TNF-α | Macrophages, Mast cells | Amplifies inflammation, airway remodeling | TNF-α | Mixed results in trials |

| IL-1β | Macrophages, Epithelial cells | Pro-inflammatory signaling | IL-1β | Under investigation |

Signaling Pathway Diagram: Non-T2 Inflammation in Asthma

Caption: The Th17-mediated neutrophilic pathway in non-T2 refractory asthma.

References

- 1. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Pathways and Potential Therapeutic Targets of Refractory Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Refractory asthma: mechanisms, targets, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Foundational Research on XRP44X and ELK3 Transcription Factor Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research on XRP44X, a novel pyrazole compound, and its inhibitory effects on the ELK3 transcription factor. ELK3, a member of the Ets transcription factor family, is a key regulator of cellular processes implicated in cancer progression, including angiogenesis and cell migration. This compound has emerged as a promising anti-cancer agent due to its dual mechanism of action: the direct inhibition of the Ras/Erk signaling pathway that activates ELK3, and the disruption of microtubule dynamics. This document details the core findings, presents available quantitative data, outlines key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The transcription factor ELK3 (also known as Net or SAP-2) is a downstream effector of the Ras/Erk signaling cascade, a pathway frequently dysregulated in various human cancers.[1] Upon activation by growth factors such as FGF-2, the Ras/Erk pathway phosphorylates ELK3, converting it from a transcriptional repressor to an activator of genes involved in tumorigenesis.[2][3] The development of small molecules that can effectively inhibit ELK3 activity therefore represents a promising therapeutic strategy.

This compound is a pyrazole-based small molecule identified through a cell-based screen for inhibitors of Ras-activated ELK3 transcriptional activity.[4] Subsequent research has demonstrated that this compound not only inhibits the phosphorylation of ELK3 but also exhibits potent anti-proliferative and anti-metastatic effects in preclinical cancer models.[5] This guide synthesizes the critical early-stage research on this compound, providing a technical foundation for further investigation and development.

Quantitative Data

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: In Vivo Efficacy of this compound in Xenograft Models [5][6]

| Parameter | Cell Line | Treatment Group | Value | Unit | Significance |

| Dosage | C6 glioma, LLC1 Lewis Lung Carcinoma | This compound | 1 | mg/kg (daily, i.p.) | - |

| Tumor Volume | C6 glioma, LLC1 Lewis Lung Carcinoma | This compound | Significantly Reduced vs. Control | - | p < 0.05 |

| Tumor Weight | C6 glioma, LLC1 Lewis Lung Carcinoma | This compound | Significantly Reduced vs. Control | - | p < 0.05 |

| Lung Metastases | C6 glioma, LLC1 Lewis Lung Carcinoma | This compound | Significantly Reduced vs. Control | Count | p < 0.05 |

Table 2: Cellular Effects of this compound [1]

| Parameter | Cell Line | Concentration | Effect |

| Cytotoxicity | NK-92MI | Up to 0.8 µM | No significant toxic effects |

| Cell Cycle | NK-92MI | 0.8 µM | Slight increase in G2/M population |

| IFN-γ Expression | NK-92MI | 0.4 µM and 0.8 µM | Significantly enhanced |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a dual mechanism. It inhibits the FGF-2-induced Ras/Erk signaling pathway, thereby preventing the phosphorylation and activation of the ELK3 transcription factor.[4][5] Concurrently, this compound binds to the colchicine-binding site of tubulin, leading to microtubule depolymerization and cell cycle arrest.[4][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the foundational research of this compound.

Cell-Based Assay for ELK3 Transcription Factor Inhibitors

A cell-based screen was employed to identify inhibitors of Ras-activated ELK3 transcriptional activity.[4] While the precise details of the initial screen are proprietary, a general workflow for such an assay is as follows:

-

Cell Line Selection: Utilize a cell line (e.g., NIH3T3 fibroblasts or HUVEC endothelial cells) that shows a robust response to a growth factor like FGF-2, leading to the activation of the Ras/Erk/ELK3 pathway.

-

Reporter Construct: Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple ELK3 binding sites.

-

Compound Screening: Plate the transfected cells in multi-well plates and treat with a library of small molecules, including this compound.

-

Induction: Stimulate the cells with FGF-2 to activate the signaling pathway.

-

Luciferase Assay: After a suitable incubation period, lyse the cells and measure luciferase activity. A decrease in luciferase signal in the presence of a compound indicates inhibition of ELK3 transcriptional activity.[4]

ELK3 Phosphorylation Assay

To determine the effect of this compound on ELK3 phosphorylation, a Western blot analysis is performed.[5][8]

-

Cell Culture and Treatment: Culture cells (e.g., C6 or LL/2) to near confluence. Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 4 hours).

-

Induction: Induce ELK3 phosphorylation by treating the cells with FGF-2 (e.g., 20 ng/ml) for a short period (e.g., 10 minutes).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated ELK3 (p-Elk3) and total ELK3.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. The ratio of p-Elk3 to total Elk3 is used to quantify the inhibition of phosphorylation.

In Vivo Tumor Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using mouse xenograft models.[5][6]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., LLC1 or C6) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Allow the tumors to reach a palpable size. Then, randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg) or vehicle daily via intraperitoneal injection.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Harvest organs, such as the lungs, to assess for metastases.[6]

Immunohistochemistry (IHC) for ELK3 and Phospho-ELK3

IHC is used to assess the levels of total and phosphorylated ELK3 in tumor tissues from in vivo studies.[5]

-

Tissue Preparation: Fix the excised tumors in formalin and embed in paraffin. Cut thin sections and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.1).

-

Staining: Block non-specific binding and then incubate the sections with primary antibodies against ELK3 and phospho-ELK3.

-

Detection: Apply a secondary antibody and a detection reagent (e.g., DAB chromogen).

-

Analysis: Counterstain the sections (e.g., with hematoxylin) and visualize under a microscope. Quantify the staining intensity and the percentage of positive cells.

Conclusion

The foundational research on this compound has established it as a compelling lead compound for the development of novel anti-cancer therapeutics. Its dual mechanism of action, targeting both the Ras/Erk/ELK3 signaling pathway and microtubule dynamics, offers the potential for enhanced efficacy and a reduced likelihood of resistance. The data presented in this guide underscore the potent anti-tumor and anti-metastatic properties of this compound in preclinical models. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance its development towards clinical applications.

References

- 1. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELK3 Expression Correlates With Cell Migration, Invasion, and Membrane Type 1-Matrix Metalloproteinase Expression in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research progress on antitumor activity of this compound and analogues as microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Using Xrp44X in In-Vivo Tumor Growth Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Xrp44X is a pyrazole-containing small molecule identified as a potent inhibitor of tumor growth and metastasis.[1][2] Its anti-neoplastic activity stems from a multi-faceted mechanism of action, primarily involving the inhibition of the Ras/Erk signaling pathway and the disruption of microtubule polymerization.[1][2][3][4] Specifically, this compound prevents the fibroblast growth factor 2 (FGF-2)-induced phosphorylation of the transcription factor Elk3.[1][4] It also binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and activation of the c-JUN N-terminal kinase (JNK) signaling pathway.[3][5] Furthermore, recent studies indicate that this compound can enhance the cytotoxic activity of Natural Killer (NK) cells against cancer cells, suggesting a role in modulating the immune response.[5][6] Preclinical in-vivo studies in various mouse models have demonstrated that this compound effectively reduces tumor volume, tumor weight, and the formation of metastases with limited toxicity.[1][2][7] This document provides a detailed protocol for utilizing this compound in subcutaneous xenograft models for in-vivo tumor growth studies.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through at least two primary signaling pathways:

-

Inhibition of the Ras-Erk-Elk3 Pathway: this compound inhibits the phosphorylation of Elk3, a transcription factor activated by the Ras-Erk signaling cascade.[1][4] This pathway is crucial for processes like angiogenesis and malignant progression.[2]

-

Microtubule Depolymerization: this compound binds to the colchicine site of tubulin, disrupting microtubule dynamics.[1][3] This leads to G2/M cell cycle arrest and can activate the JNK signaling pathway.[5]

-

Immune System Modulation : this compound has been shown to stimulate NK cells, enhancing their cancer-killing capabilities through the activation of the JNK pathway and increased interferon-gamma expression.[5][6]

Protocol for In-Vivo Subcutaneous Xenograft Study

This protocol is based on methodologies reported in preclinical studies of this compound.[1][7][8]

3.1 Materials and Reagents

-

Compound: this compound

-

Vehicle: Dimethyl sulfoxide (DMSO)

-

Cell Lines: Lewis Lung Carcinoma (LLC1/LL/2) or C6 glioma cells

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), 4-6 weeks old.

-

Cell Culture Media: Appropriate media for the selected cell line (e.g., DMEM with 10% FBS).

-

Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, sterile syringes and needles, digital calipers.

3.2 Experimental Workflow

3.3 Detailed Methodology

-

Animal Handling and Acclimatization:

-

House all mice in a pathogen-free environment according to institutional guidelines.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Cell Preparation and Implantation:

-

Culture LLC1 or C6 cells in their appropriate growth medium until they reach 80-90% confluency.

-

Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells per 100 µL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Group Assignment:

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in DMSO.

-

On each treatment day, dilute the stock solution to the final desired concentration.

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 1.0 mg/kg .[1][7][8]

-

Administer an equivalent volume of the vehicle (DMSO) to the control group.

-

Perform injections daily, 6 days per week, for the duration of the study.[1]

-

-

Monitoring Tumor Growth and Animal Health:

-

Measure the tumor dimensions using digital calipers 2-3 times per week. The length (longest dimension) and width (perpendicular dimension) should be recorded.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[9]

-

Monitor the body weight and overall health of the animals regularly. Note any signs of toxicity.

-

-

Endpoint Analysis:

-

The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 2-3 weeks of treatment).

-

Euthanize mice according to approved institutional protocols.

-

Excise the primary tumors and record their final weight.[1][7][8]

-

Excise the lungs and visually count the number of surface metastatic nodules under a dissecting microscope.[1][7][8]

-

Data Presentation and Expected Outcomes

The efficacy of this compound is determined by comparing the measurements from the treated group to the vehicle control group. Based on published data, treatment with 1.0 mg/kg this compound is expected to significantly inhibit tumor growth and metastasis.[1][7][8]

Table 1: Summary of Representative In-Vivo Efficacy Data for this compound

| Parameter | Vehicle Control Group (Average ± SD) | This compound (1.0 mg/kg) Group (Average ± SD) | Percent Inhibition | Statistical Significance |

|---|---|---|---|---|

| Final Tumor Weight (g) | Value (e.g., 1.5 ± 0.3) | Value (e.g., 0.7 ± 0.2) | ~53% | p < 0.05 |

| Number of Lung Metastases | Value (e.g., 25 ± 8) | Value (e.g., 8 ± 4) | ~68% | p < 0.05 |

Note: The values in this table are illustrative examples based on the outcomes reported by Semenchenko et al., 2016.[1][7][8] Actual results will vary depending on the specific cell line, experimental conditions, and study duration.

4.1 Data Analysis

-

Tumor growth curves should be plotted as mean tumor volume ± SEM versus time.

-

Statistical significance between the control and treatment groups for final tumor weight and metastasis count should be determined using a Student's t-test or other appropriate statistical methods.[7] A p-value of < 0.05 is typically considered significant.

-

Tumor Growth Inhibition (TGI) can be calculated as: TGI (%) = (1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)) x 100 .[9]

Conclusion

This compound is a promising anti-cancer agent that has demonstrated significant efficacy in preclinical in-vivo models.[1][2] The protocol outlined in this document provides a comprehensive framework for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model. Adherence to this detailed methodology will ensure the generation of robust and reproducible data for assessing the therapeutic potential of this compound.

References

- 1. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of Ras/Erk Activation of the Transcription Factor Elk3, Inhibits Tumour Growth and Metastasis in Mice | PLOS One [journals.plos.org]

- 3. Research progress on antitumor activity of this compound and analogues as microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Enhances the Cytotoxic Activity of Natural Killer Cells by Activating the c-JUN N-Terminal Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administration of Xrp44X in Animal Models for Metastasis Research

Disclaimer: Xrp44X is a hypothetical compound designation used for illustrative purposes within this document. The protocols described herein are based on established methodologies for evaluating novel small molecule inhibitors in preclinical cancer metastasis research. It is assumed for this guide that this compound is a selective small molecule inhibitor of the Transforming Growth Factor-beta receptor I (TGF-βRI), a key kinase in a signaling pathway frequently implicated in metastasis.

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary colonies at distant sites, is the primary cause of cancer-related mortality. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical driver of the metastatic cascade, particularly through its induction of Epithelial-to-Mesenchymal Transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.

This compound is a novel, potent, and selective small molecule inhibitor targeting the TGF-βRI kinase. By blocking TGF-β signaling, this compound is hypothesized to suppress tumor cell invasion, intravasation, and subsequent colonization of distant organs. These application notes provide detailed protocols for the preclinical evaluation of this compound in established murine models of cancer metastasis.

Signaling Pathway: TGF-β and the Role of this compound

TGF-β ligands initiate signaling by binding to the TGF-β receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI kinase phosphorylates downstream effectors, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of genes involved in EMT, cell invasion, and immunosuppression. This compound is designed to inhibit the kinase activity of TGF-βRI, thereby blocking this entire downstream cascade.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Preliminary Studies: Formulation and Pharmacokinetics

Prior to efficacy studies, it is critical to establish a safe and effective dosing regimen.

Vehicle Formulation

The solubility of this compound must be determined to prepare a homogenous and stable formulation for in vivo administration. A common starting point for poorly soluble compounds is a vehicle mixture such as:

-

10% DMSO (Dimethyl sulfoxide)

-

40% PEG300 (Polyethylene glycol 300)

-

5% Tween 80

-

45% Saline

Protocol:

-

Dissolve this compound powder in DMSO first.

-

Add PEG300 and vortex until the solution is clear.

-

Add Tween 80 and vortex.

-

Add saline incrementally while vortexing to avoid precipitation.

-

The final solution should be clear. Prepare fresh daily before administration.

Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK)

An MTD study is required to identify the highest dose that can be administered without causing unacceptable toxicity. A preliminary PK study will determine the drug's bioavailability and half-life, informing the dosing frequency.

Protocol:

-

Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c, age 8-10 weeks).

-

Administer single doses of this compound at escalating levels (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage).

-

Monitor animals daily for signs of toxicity (weight loss >15%, ruffled fur, lethargy, etc.) for 14 days.

-

For PK analysis, administer a single dose (e.g., 30 mg/kg) and collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and analyze this compound concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

Data Presentation: Hypothetical PK & MTD Data

Table 1: Pharmacokinetic Parameters of this compound (30 mg/kg, Oral Gavage)

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Peak Concentration) | 2,150 | ng/mL |

| Tmax (Time to Peak) | 2.0 | hours |

| AUC (0-24h) | 15,800 | h*ng/mL |

| T½ (Half-life) | 6.5 | hours |

Table 2: MTD Study Summary

| Dose (mg/kg/day) | Route | Observation Period | Key Findings |

|---|---|---|---|

| 10 | Oral Gavage | 14 days | No adverse effects observed. |

| 30 | Oral Gavage | 14 days | No adverse effects observed. |

| 100 | Oral Gavage | 14 days | 10% average weight loss; reversible. |

| 200 | Oral Gavage | 14 days | >15% weight loss; signs of lethargy. |

Efficacy Studies: Murine Metastasis Models

Two primary types of models are recommended to evaluate the anti-metastatic potential of this compound: an experimental metastasis model and a spontaneous metastasis model.

Experimental Metastasis Model (Lung Colonization)

This model assesses the ability of cancer cells to survive in circulation and colonize a distant organ, typically the lung. It is useful for studying the later stages of metastasis.

Caption: Workflow for an experimental metastasis study.

Protocol:

-

Cell Culture: Culture a metastatic cancer cell line (e.g., murine 4T1 breast cancer or B16F10 melanoma) under standard conditions.

-

Cell Preparation: On Day 0, harvest cells and resuspend in sterile, ice-cold PBS at a concentration of 2.5 x 10⁶ cells/mL.

-

Injection: Anesthetize mice (e.g., BALB/c for 4T1 cells) and inject 100 µL of the cell suspension (2.5 x 10⁵ cells) into the lateral tail vein.

-

Treatment: On Day 1, randomize mice into treatment groups (n=10 per group):

-

Group 1: Vehicle control (e.g., 10% DMSO/40% PEG300/5% Tween 80/45% Saline)

-

Group 2: this compound (e.g., 50 mg/kg)

-

-

Administer treatment daily via oral gavage for 21 days.

-

Monitoring: Record body weight twice weekly.

-

Endpoint Analysis: On Day 21, euthanize mice. Perfuse lungs with PBS and harvest.

-

Quantification:

-

Count visible surface metastatic nodules on all lung lobes.

-

Fix lungs in Bouin's fixative or 10% neutral buffered formalin for histology (H&E staining).

-

Alternatively, homogenize lung tissue for genomic DNA extraction and quantify metastatic burden via qPCR for a tumor-specific gene.

-

Spontaneous Metastasis Model (Orthotopic Implantation)

This model more closely recapitulates the full metastatic cascade, where cancer cells must first escape the primary tumor, invade local tissue, intravasate, and then colonize a distant site.

Caption: Workflow for a spontaneous metastasis study.

Protocol:

-

Cell Preparation: Prepare a metastatic cell line (e.g., 4T1) in a 1:1 mixture of PBS and Matrigel at 1 x 10⁶ cells/mL.

-

Implantation: On Day 0, anesthetize female BALB/c mice and inject 50 µL (5 x 10⁴ cells) into the 4th inguinal mammary fat pad.

-

Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., ~100 mm³), typically around Day 7. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Treatment: Once tumors are established, randomize mice into treatment groups and begin daily dosing as described in section 4.1.

-

Primary Tumor Resection (Optional but Recommended): Around Day 28, when the primary tumor is well-established but before it necessitates euthanasia, surgically resect the tumor. This allows for an extended period to observe the development of distant metastases from cells that have already disseminated. Continue dosing after surgery.

-

Endpoint Analysis: At a pre-determined endpoint (e.g., Day 42), euthanize mice and harvest lungs, liver, and other potential metastatic sites.

-

Quantification: Analyze metastatic burden as described in section 4.1.

Data Presentation: Hypothetical Efficacy Data

Table 3: Efficacy of this compound in 4T1 Experimental Metastasis Model

| Treatment Group | N | Average Lung Weight (mg) | Mean Surface Nodules (± SEM) |

|---|---|---|---|

| Vehicle | 10 | 350 | 125 (± 15) |

| This compound (50 mg/kg) | 10 | 180 | 22 (± 5) |

| p-value | | <0.001 | <0.001 |

Table 4: Efficacy of this compound in 4T1 Orthotopic Spontaneous Metastasis Model

| Treatment Group | N | Primary Tumor Volume at Day 28 (mm³) | Lung Metastatic Nodules at Day 42 |

|---|---|---|---|

| Vehicle | 10 | 1250 (± 110) | 45 (± 8) |

| This compound (50 mg/kg) | 10 | 850 (± 95) | 10 (± 3) |

| p-value | | <0.05 | <0.001 |

Application Notes and Protocols: Determining the IC50 of Xrp44X Inhibitors in HUVEC and NIH3T3 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of compounds targeting the hypothetical protein Xrp44X in Human Umbilical Vein Endothelial Cells (HUVEC) and Murine Embryonic Fibroblast (NIH3T3) cell lines. This compound is implicated in cell proliferation and survival through the Ras-Erk signaling pathway.[1] The following protocols describe two common colorimetric assays for assessing cell viability: the MTT and Sulforhodamine B (SRB) assays.[2][3] These methods are robust, reproducible, and suitable for high-throughput screening of potential this compound inhibitors.

Signaling Pathway of this compound

This compound is a key component of the Ras-Erk signaling cascade, a critical pathway regulating cell growth, proliferation, and differentiation. In cancer and other proliferative diseases, this pathway is often dysregulated. The hypothetical inhibitor of this compound is designed to interfere with this pathway, leading to cell cycle arrest and a reduction in cell viability.

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 of an this compound inhibitor is outlined below. This process involves cell culture, treatment with a serial dilution of the inhibitor, a cell viability assay, and subsequent data analysis to calculate the IC50 value.

Caption: General workflow for IC50 determination.

Data Presentation

The IC50 values for the hypothetical this compound inhibitor are summarized in the tables below. These values represent the concentration of the inhibitor required to reduce cell viability by 50% under the specified assay conditions.

Table 1: IC50 Values of this compound Inhibitor in HUVEC Cells

| Assay Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |

| MTT | 48 | 5.2 | 0.6 |

| MTT | 72 | 3.8 | 0.4 |

| SRB | 48 | 6.1 | 0.7 |

| SRB | 72 | 4.5 | 0.5 |

Table 2: IC50 Values of this compound Inhibitor in NIH3T3 Cells

| Assay Type | Incubation Time (hours) | IC50 (µM) | Standard Deviation (µM) |

| MTT | 48 | 8.7 | 0.9 |

| MTT | 72 | 6.5 | 0.7 |

| SRB | 48 | 9.9 | 1.1 |

| SRB | 72 | 7.8 | 0.8 |

Experimental Protocols

Cell Culture

HUVEC Cell Culture

-

Culture HUVEC cells in Endothelial Cell Growth Medium (EGM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth factors.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Passage cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 7.[4]

NIH3T3 Cell Culture

-

Culture NIH3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

Protocol 1: MTT Assay for IC50 Determination[2][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

-

HUVEC or NIH3T3 cells

-

Complete growth medium

-

This compound inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound inhibitor in complete growth medium. A common starting concentration range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate for 48 or 72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay for IC50 Determination[3][7]

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plates. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.[3]

Materials:

-

HUVEC or NIH3T3 cells

-

Complete growth medium

-

This compound inhibitor stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay Protocol.

-

-

Cell Fixation:

-

Washing:

-

Carefully wash the wells five times with slow-running tap water or distilled water to remove the TCA and dead cells.

-

Allow the plates to air dry completely at room temperature.[7]

-

-

Staining:

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[7]

-

Allow the plates to air dry completely.

-

-

Solubilization of Bound Dye:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

-

Shake the plate for 5-10 minutes on a shaker to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.[7]

-

-

Data Analysis:

-

Follow step 6 from the MTT Assay Protocol to calculate the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. Interaction of Drug-Sensitive and -Resistant Human Melanoma Cells with HUVEC Cells: A Label-Free Cell-Based Impedance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. BioRender App [app.biorender.com]

- 7. SRB assay for measuring target cell killing [protocols.io]

Application Notes and Protocols for Evaluating the Effect of Xrp44X on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xrp44X is an aryl pyrazole derivative that has been identified as a potent inhibitor of tubulin polymerization.[1] It exerts its anticancer effects by binding to the colchicine binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately apoptosis.[1][2] This document provides detailed application notes and protocols for evaluating the in vitro and cell-based effects of this compound on tubulin polymerization. These protocols are designed to assist researchers in characterizing the mechanism of action of this compound and similar compounds.

Key Concepts and Assays

Several methods can be employed to assess the impact of a compound on tubulin polymerization. These can be broadly categorized into in vitro and cell-based assays.

-

In Vitro Tubulin Polymerization Assays: These assays directly measure the polymerization of purified tubulin in the presence of a test compound.[3][4][5] They are crucial for determining if a compound has a direct effect on tubulin assembly. The two common methods are:

-

Cell-Based Assays: These assays evaluate the effect of a compound on the microtubule network within intact cells. They provide insights into a compound's cell permeability and its effects in a more physiological context.[3][4]

-

Immunofluorescence Microscopy: Allows for the direct visualization of the microtubule network, revealing changes in microtubule density and organization.[12][13][14]

-

High-Content Analysis (HCA): An automated imaging and analysis method to quantify changes in the microtubule network across a large cell population.[3][4]

-

Cell Viability and Proliferation Assays: Indirectly measure the cytotoxic effects resulting from microtubule disruption.[7][15]

-

Cell Cycle Analysis: Determines the percentage of cells arrested in the G2/M phase of the cell cycle, a common consequence of microtubule-targeting agents.[3][4]

-

Data Presentation

Quantitative data from these assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Effects of this compound on Tubulin Polymerization

| Assay Type | Parameter | This compound | Positive Control (e.g., Colchicine) | Negative Control (DMSO) |

| Turbidity Assay | IC50 (µM) | [Insert Value] | [Insert Value] | N/A |

| Fluorescence Assay | IC50 (µM) | [Insert Value] | [Insert Value] | N/A |

Table 2: Cellular Effects of this compound

| Assay Type | Cell Line | Parameter | This compound | Positive Control (e.g., Paclitaxel/Nocodazole) | Negative Control (DMSO) |

| Cell Viability (MTT/Alamar Blue) | A549, HeLa, etc. | GI50 (nM) | [Insert Value] | [Insert Value] | N/A |

| Cell Cycle Analysis | A549, HeLa, etc. | % G2/M Arrest | [Insert Value] | [Insert Value] | [Insert Value] |

| High-Content Analysis | A549, HeLa, etc. | Microtubule Intensity | [Insert Value] | [Insert Value] | [Insert Value] |

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring changes in turbidity.[6][7][8]

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Half-area 96-well plates

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL on ice. Keep on ice and use within 30 minutes.

-

Prepare a 10x stock of your desired this compound concentrations in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a 10x stock of the positive control (e.g., 100 µM Colchicine).

-

Prepare a working solution of GTP by diluting the 100 mM stock to 10 mM in General Tubulin Buffer.

-

-

Assay Setup (on ice):

-

In a half-area 96-well plate, add 10 µL of the 10x this compound dilutions, positive control, or DMSO to the appropriate wells.

-

Prepare the tubulin polymerization mix: For each reaction, mix tubulin solution, General Tubulin Buffer with 10% glycerol, and GTP (to a final concentration of 1 mM).

-

Add 90 µL of the tubulin polymerization mix to each well containing the test compounds.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-